4-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
4-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 5 and 4. The piperidine ring is functionalized with a sulfonyl group linked to a 3,5-dimethylpyrazole moiety and a methoxy bridge connecting it to the pyrimidine.
Properties
IUPAC Name |
4-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-11-12(2)18-10-19-17(11)25-9-15-5-7-22(8-6-15)26(23,24)16-13(3)20-21-14(16)4/h10,15H,5-9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWHULSJBCBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity
Mode of Action
It’s known that similar compounds have shown antitumoral activity due to inhibition of tubulin polymerization. This suggests that the compound might interact with its targets to inhibit certain biological processes, leading to its observed effects.
Biological Activity
The compound 4-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups, which contribute to its biological activity:
- Pyrimidine ring : Known for its role in various biological processes.
- Piperidine moiety : Associated with anesthetic properties and modulation of neurotransmitter systems.
- Sulfonyl group : Enhances solubility and may influence enzyme interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 286.37 g/mol |
| CAS Number | Not specified |
Antibacterial Activity
Research indicates that compounds containing the piperidine and sulfonamide functionalities exhibit significant antibacterial properties. In studies evaluating similar derivatives, the compound demonstrated effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. In vitro studies have shown promising inhibition rates, with IC₅₀ values indicating strong activity compared to standard inhibitors .
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial effect of piperidine derivatives against several pathogens. Results indicated that derivatives with a sulfonamide group exhibited enhanced activity with IC₅₀ values ranging from 1.13 to 2.39 µM against Salmonella Typhi and Pseudomonas aeruginosa .
- Enzyme Inhibition : Another study focused on enzyme inhibition where synthesized piperidine derivatives were tested for their effect on AChE and urease. The results suggested that modifications in the sulfonamide group significantly influenced inhibitory potency, highlighting the relevance of structural diversity in optimizing biological activity .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The sulfonyl group may facilitate binding to active sites on enzymes like AChE.
- Cellular Uptake : The piperidine structure may enhance cellular permeability, allowing for better interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs in the evidence share core heterocyclic systems (pyrimidine, pyrazole, piperidine) but differ in substituents, connectivity, and functional groups. Below is a comparative analysis:
Core Heterocyclic Systems
- Target Compound : Pyrimidine (5,6-dimethyl) + piperidine (sulfonyl-linked pyrazole) .
- Compound 6 (): Pyrido[3,4-d]pyrimidin-4(3H)-one core with a 3,5-dichlorophenyl-substituted piperidine.
- Compound 54e (): Pyrido[3,4-d]pyrimidin-4(3H)-one with a benzonitrile-substituted piperidine. The nitrile group may confer polarity and hydrogen-bonding capabilities absent in the target compound .
- Coumarin Derivatives (): Pyrimidin-2(1H)-one fused with coumarin and tetrazole rings. These systems exhibit extended conjugation and photophysical properties, contrasting with the target’s non-fused pyrimidine .
Functional Group Variations
Q & A
Q. What are the key considerations in designing a synthetic route for 4-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine?
- Methodological Answer : Synthesis requires sequential functionalization of the piperidine and pyrimidine cores. Critical steps include:
- Sulfonylation : Introducing the 3,5-dimethylpyrazole sulfonyl group to the piperidine ring under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) to avoid side reactions .
- Etherification : Coupling the piperidine-sulfonyl intermediate with the pyrimidine moiety via a methoxy linker. Reflux in ethanol or DMF with a coupling agent (e.g., DCC) is typical .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) ensure purity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups on pyrazole and pyrimidine rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight, particularly for sulfonyl and methoxy groups .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, and S percentages .
Intermediate Research Questions
Q. What analytical strategies resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer : Contradictions often arise from assay variability. Mitigate this by:
- Standardized Assays : Replicate enzyme inhibition studies (e.g., EGFR, VEGFR) under controlled pH and temperature (see buffer preparation in ) .
- Dose-Response Curves : Compare IC values across multiple trials to distinguish true activity from experimental noise .
- Structural Alignment : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity differences .
Q. How can reaction yields be optimized for intermediates in the synthesis pathway?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonylation .
- Catalysis : Add catalytic KI or NaI to improve leaving-group displacement in etherification steps .
- Temperature Control : Maintain reflux temperatures (±2°C) to balance reaction speed and byproduct formation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases?
- Methodological Answer :
- Binding Site Analysis : The sulfonyl-piperidine group likely occupies hydrophobic pockets in kinase domains, while the pyrimidine moiety hydrogen-bonds with catalytic residues (e.g., ATP-binding sites) .
- Kinetic Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (K) and residence time .
- Mutagenesis : Engineer kinase mutants (e.g., EGFR T790M) to test selectivity against resistance-conferring variants .
Q. How do steric and electronic effects of substituents influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Steric Effects : Bulky 3,5-dimethylpyrazole groups reduce enzymatic degradation by shielding the sulfonyl group .
- Electronic Effects : Electron-donating methoxy groups on pyrimidine enhance solubility but may increase oxidation susceptibility. Stability testing in simulated gastric fluid (pH 2–3) and plasma (pH 7.4) is advised .
- Degradation Pathways : Use LC-MS to identify hydrolysis or oxidation byproducts after exposure to light, heat, or reactive oxygen species .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological potency across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple sources (e.g., and ) to calculate weighted IC averages and confidence intervals .
- Assay Validation : Cross-test the compound in standardized kinase panels (e.g., Eurofins KinaseProfiler) to rule out platform-specific biases .
- Structural Verification : Reconfirm batch purity and stereochemistry (if applicable) via X-ray crystallography (as in ) .
Experimental Design Tables
Q. Table 1. Key Reaction Parameters for Sulfonylation Step
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine | |
| Temperature | 0–5°C (prevents overheating) | |
| Reaction Time | 12–16 hours |
Q. Table 2. Biological Activity Comparison
| Target Enzyme | IC (μM) | Assay Conditions | Reference |
|---|---|---|---|
| EGFR | 13.47 | pH 6.5, 25°C | |
| VEGFR | 27.89 | pH 7.4, 37°C | |
| FGFR | 5.18 | pH 7.0, 30°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
